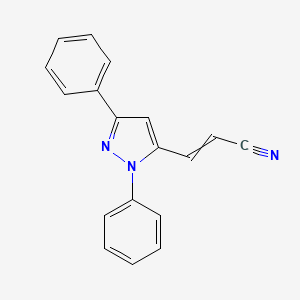
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis with acceptable reaction procedures and quantitative yields. Characterization is typically done using techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI-MS spectra .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The conditions often involve refluxing in solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate typically produces 3,5-diphenyl-1H-pyrazole .
Applications De Recherche Scientifique
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential cytotoxic agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cell viability and cytotoxicity.
Mécanisme D'action
The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to exhibit cytotoxic activity by reducing cell viability in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for cancer cell survival.
Comparaison Avec Des Composés Similaires
3,5-Diphenyl-1H-pyrazole: Produced from the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
Uniqueness: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile stands out due to its specific structure, which allows for unique interactions in biological systems. Its derivatives have shown better cytotoxic activity compared to standard drugs like cisplatin .
Propriétés
Numéro CAS |
87995-93-5 |
|---|---|
Formule moléculaire |
C18H13N3 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
3-(2,5-diphenylpyrazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3/c19-13-7-12-17-14-18(15-8-3-1-4-9-15)20-21(17)16-10-5-2-6-11-16/h1-12,14H |
Clé InChI |
YNBQFIDSDATAJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)C=CC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



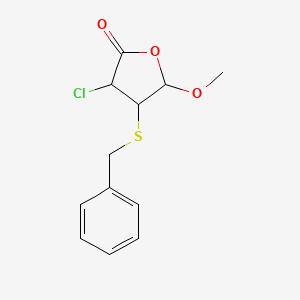
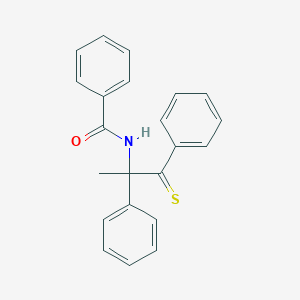
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
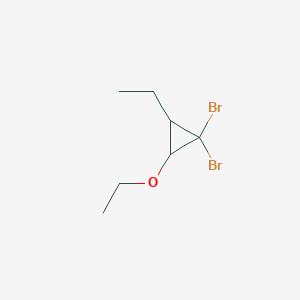
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
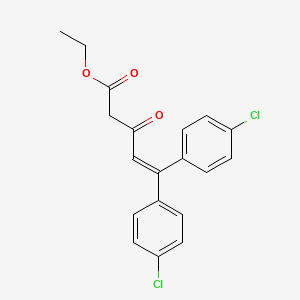
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
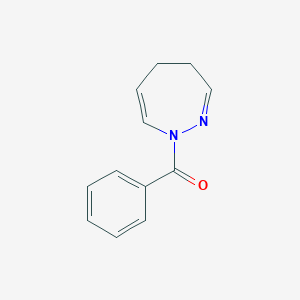
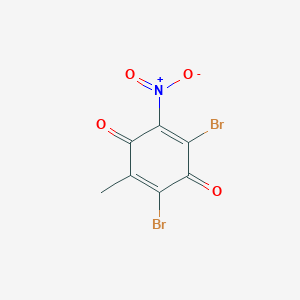

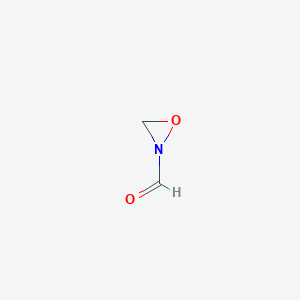
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
